
9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of ethyl, fluoro, and iodo substituents on the fluorene core
Vorbereitungsmethoden
The synthesis of 9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene typically involves multi-step organic reactions. One common method includes the bromination of fluorene followed by substitution reactions to introduce the ethyl, fluoro, and iodo groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodo group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding fluorenone derivatives or reduction to form dihydrofluorene derivatives.
Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions such as Suzuki or Heck coupling, leading to the formation of more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Materials Science: The compound is explored for its potential in creating new materials with unique optical and electronic properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism by which 9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in organic electronics, the compound’s electronic properties are harnessed to facilitate charge transport and light emission. The presence of the fluoro and iodo groups can influence the compound’s reactivity and interaction with other molecules, making it a versatile component in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene can be compared with other fluorene derivatives such as:
- 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene
- 2,7-Diiodo-9,9-dioctyl-9H-fluorene
- 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene
These compounds share similar structural features but differ in the substituents attached to the fluorene core. The unique combination of ethyl, fluoro, and iodo groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications that other derivatives may not be able to achieve.
Eigenschaften
Molekularformel |
C17H16FI |
|---|---|
Molekulargewicht |
366.21 g/mol |
IUPAC-Name |
9,9-diethyl-2-fluoro-7-iodofluorene |
InChI |
InChI=1S/C17H16FI/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
DQMZLQLXESCLLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=C(C=CC(=C2)F)C3=C1C=C(C=C3)I)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


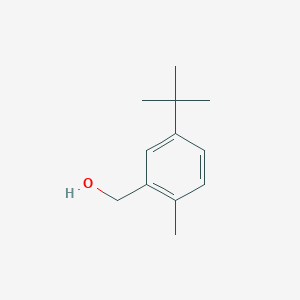
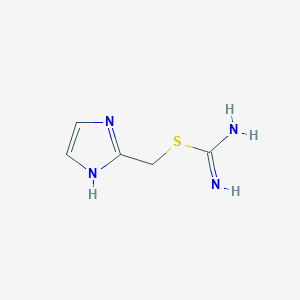
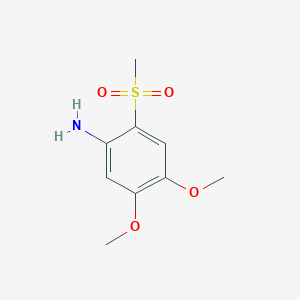

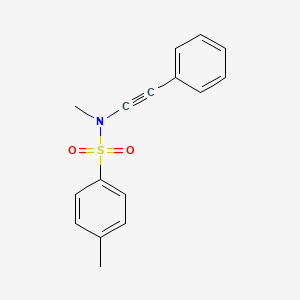

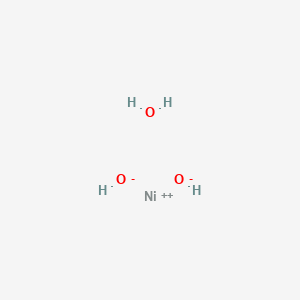
![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)


![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)



